Sitravatinib

Content Navigation

Acquired resistance to TKIs and immunotherapies limits research. Sitravatinib overcomes this by multi-targeted inhibition of TAM (Axl, Mer), VEGFR, PDGFR, KIT, MET, and RET, blocking proliferation, angiogenesis, and immune evasion. - Overcomes resistance in sunitinib-refractory & anti-PD-1-resistant models. - Converts cold tumors to hot, enabling checkpoint inhibitor combination studies. - Broad-spectrum RTK inhibition in sarcoma models replaces multiple single-target inhibitors. High-purity, available from stock for immediate global shipping.

CAS Number

Product Name

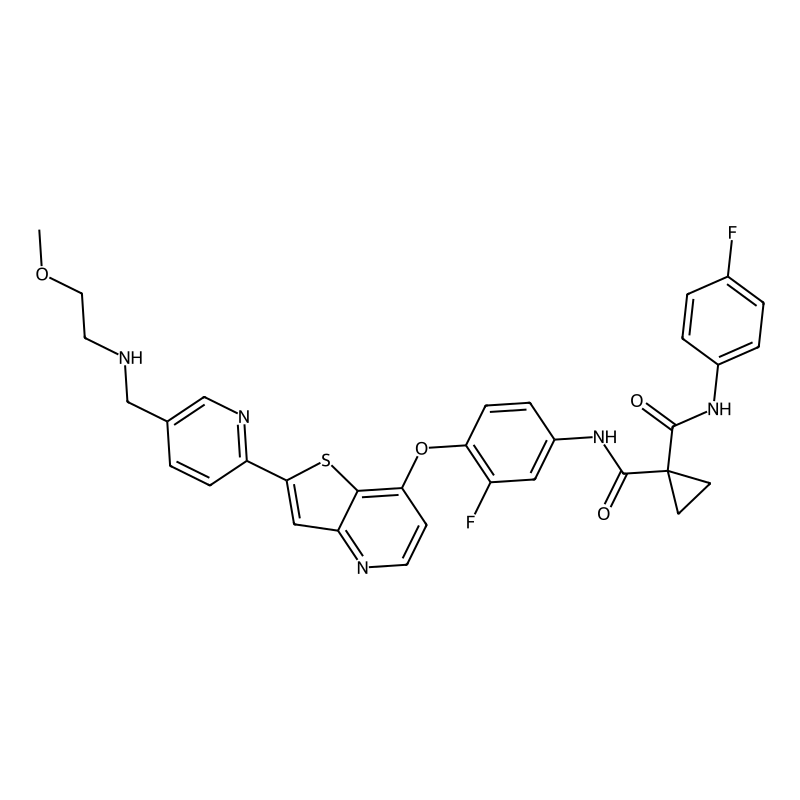

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Sitravatinib (also known as MGCD516) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI). It is characterized by its potent, multi-targeted inhibition profile against key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion. Its primary targets include the TAM family (TYRO3, Axl, MerTK), split-family kinases (VEGFR, PDGFR, KIT), and others such as MET and RET. This specific combination of targets allows it to simultaneously block tumor cell proliferation, disrupt tumor vasculature, and modulate the tumor microenvironment to be more susceptible to immune responses.

Research Fit

References

- [1] Du W, Huang H, Sorrelle N, Brekken RA. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models. JCI Insight. 2018;3(21):e124184.

- [2] Dolan, M., et al. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. Mol Cancer Ther. 2019 Aug;18(8):1469-1480.

- [3] Sitravatinib. PubChem Compound Summary for CID 25212148.

- [4] Sitravatinib. Wikipedia.

- [5] Le, K., et al. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study. Expert Opinion on Investigational Drugs. 2022; 31:1, 95-104.

- [6] What is Sitravatinib used for? Patsnap Synapse. Accessed April 2026.

- [7] Sitravatinib. Liv Hospital. Accessed April 2026.

While other multi-kinase inhibitors like cabozantinib, sunitinib, or lenvatinib target overlapping pathways (e.g., VEGFR), they are not direct substitutes for Sitravatinib. Each TKI possesses a unique kinase selectivity profile, binding kinetics, and off-target activities that dictate its specific biological and anti-tumor effects. For example, the potent co-inhibition of the TAM (Axl, Mer) and split-kinase (VEGFR, PDGFR) families is a distinguishing feature of Sitravatinib's mechanism, critical for its observed immunomodulatory effects. Substituting it with an agent that has a different selectivity profile, such as one with weaker Axl inhibition, would fundamentally alter experimental outcomes, particularly in studies of drug resistance and the tumor microenvironment.

Substitution Risk

References

- [1] Dolan, M., et al. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. Mol Cancer Ther. 2019 Aug;18(8):1469-1480.

- [2] Du W, Huang H, Sorrelle N, Brekken RA. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models. JCI Insight. 2018;3(21):e124184.

- [3] Choueiri, T.K., et al. Cabozantinib versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial. J Clin Oncol. 2017;35(6):591-597.

- [4] Yakes, F. M., et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011;10(12):2298-2308.

- [5] Matsui, J., et al. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization. ACS Med Chem Lett. 2014;5(12):1256-1261.

- [6] Tian, S., et al. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Biol Med. 2023;20(5):369-382.

- [7] What is Sitravatinib used for? Patsnap Synapse. Accessed April 2026.

Anti-Proliferative Activity in TKI-Resistant Models

In preclinical models where cancer cells developed resistance to standard TKIs like sunitinib and axitinib, Sitravatinib demonstrated enhanced anti-proliferative effects compared to both non-resistant parental cells and the comparator TKI cabozantinib, which has a similar target profile. This suggests that compensatory signaling pathways activated during the development of TKI resistance may paradoxically increase tumor cell sensitivity to Sitravatinib's specific multi-targeted inhibition profile.

| Evidence Dimension | In vitro anti-proliferative activity in TKI-resistant cells |

| Target Compound Data | Enhanced inhibition of cell proliferation in sunitinib- and axitinib-resistant cell lines. |

| Comparator Or Baseline | Cabozantinib showed less effective inhibition in the same resistant cell lines. |

| Quantified Difference | Sitravatinib treatment effects were 'improved compared to TKIs with similar target profiles' like cabozantinib in resistant cells. |

| Conditions | In vitro proliferation assays using multiple TKI-resistant mouse and human cell lines (e.g., renal cell carcinoma models). |

For researchers studying mechanisms of TKI resistance or seeking second-line inhibitors, Sitravatinib offers a distinct advantage over procuring a more common substitute like cabozantinib.

Efficacy in Checkpoint Blockade-Resistant Models

In syngeneic mouse tumor models designed to be resistant to immune checkpoint blockade (anti-PD-1 therapy), Sitravatinib administered as a single agent demonstrated potent antitumor activity, significantly inhibiting tumor progression and inducing regression. This activity is linked to its ability to modulate the tumor microenvironment by reducing immunosuppressive myeloid cells (MDSCs and M2 macrophages) and increasing T-cell populations, effectively turning an immunologically 'cold' tumor 'hot'.

| Evidence Dimension | In vivo tumor growth inhibition as a single agent. |

| Target Compound Data | Significant inhibition of tumor progression and induction of tumor regression. |

| Comparator Or Baseline | Control (vehicle-treated) groups in checkpoint-resistant KLN205 lung cancer and E0771 breast cancer models. |

| Quantified Difference | Statistically significant tumor inhibition (P < 0.05) versus control groups. In the E0771 model, combination with anti-PD-1 led to complete remission in 2 of 14 mice. |

| Conditions | In vivo treatment of subcutaneously or orthotopically implanted KLN205 or E0771 tumors in immunocompetent mice. |

This provides a strong rationale for procuring Sitravatinib specifically for preclinical studies aimed at overcoming resistance to immune checkpoint inhibitors, an application where a standard TKI without these immunomodulatory effects would be unsuitable.

Anti-Proliferative Activity in Sarcoma Models

In preclinical sarcoma models, Sitravatinib demonstrated superior performance in inhibiting cell proliferation compared to established TKIs imatinib and crizotinib. This is attributed to its broad-spectrum activity against multiple RTKs known to drive sarcoma growth, including c-Met, c-Kit, Axl, and PDGFR. This broader inhibition profile allows it to block internal compensatory signaling pathways more effectively than more selective agents.

| Evidence Dimension | Inhibition of sarcoma cell proliferation and downstream signaling. |

| Target Compound Data | Superior inhibition of cell proliferation and blockade of downstream effectors like p-AKT and p-S6. |

| Comparator Or Baseline | Imatinib and Crizotinib. |

| Quantified Difference | Sitravatinib was 'clearly superior to the other two drugs in terms of inhibition of cell proliferation as well as blockade of signaling pathways'. |

| Conditions | In vitro cell proliferation and western blot assays on sarcoma cell lines. |

For sarcoma researchers, Sitravatinib provides a more comprehensive tool for pathway inhibition than procuring older, more narrowly-focused TKIs like imatinib or crizotinib.

DMSO Solubility Profile

For laboratory use, Sitravatinib exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro assays. Technical datasheets report solubility up to 250 mg/mL (397 mM), facilitating the preparation of highly concentrated stocks. This is a critical handling property that ensures ease of use and reproducibility in cell-based screening and biochemical assays, avoiding precipitation issues that can occur with less soluble compounds.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 250 mg/mL (397.03 mM) |

| Comparator Or Baseline | General baseline for highly soluble small molecules used in HTS/in vitro pharmacology. |

| Quantified Difference | N/A (Represents a high absolute value favorable for laboratory workflows) |

| Conditions | DMSO as solvent; sonication is recommended. |

This practical handling characteristic simplifies experimental setup and reduces the risk of compound precipitation, making it a reliable choice for high-throughput and routine in vitro screening compared to analogs with poor solubility.

Acquired TKI or Checkpoint Resistance Models

Sitravatinib is a primary candidate for in vivo and in vitro studies designed to overcome acquired resistance. Its demonstrated efficacy in models resistant to both anti-angiogenic TKIs (like sunitinib) and immune checkpoint inhibitors (like anti-PD-1) makes it a critical tool for investigating and bypassing resistance mechanisms.

Checkpoint Blockade Combination Studies

Due to its ability to favorably modulate the tumor immune microenvironment, Sitravatinib is well-suited for preclinical combination studies with anti-PD-1/PD-L1 antibodies. Its mechanism allows for the investigation of turning immunologically 'cold' tumors, which are non-responsive to immunotherapy, into 'hot' tumors that are susceptible to immune attack.

Broad-Spectrum Inhibition in Sarcoma Models

In tumor models such as sarcoma driven by multiple RTKs, Sitravatinib's broad-spectrum inhibition offers a more comprehensive approach than more selective agents. It can be used to study the effects of simultaneously blocking key pathways like PDGFR, c-Kit, and c-Met, providing a clear advantage over procuring multiple, more targeted inhibitors.

TAM Kinase Signaling Studies

As a potent inhibitor of the TAM family of kinases, Sitravatinib serves as an essential chemical probe for dissecting the role of Axl and MerTK signaling in tumor cell survival, metastasis, and immune suppression.

Application Fit Matrix

References

- [1] Dolan, M., et al. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. Mol Cancer Ther. 2019 Aug;18(8):1469-1480.

- [2] Du W, Huang H, Sorrelle N, Brekken RA. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models. JCI Insight. 2018;3(21):e124184.

- [3] Msaouel P, et al. A phase I-II trial of sitravatinib and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy. J Immunother Cancer. 2022;10(2):e004218.

- [4] Patwardhan PP, Ivy KS, Musi E, de Stanchina E, Schwartz GK. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma. Oncotarget. 2016;7(4):4093-109.

- [5] Sitravatinib. Mirati Therapeutics. AdisInsight. Accessed April 2026.

- [6] Le, K., et al. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study. Expert Opinion on Investigational Drugs. 2022; 31:1, 95-104.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

Wikipedia

Explore Compound Types